Cas no 7554-16-7 (Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl-)

Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl- structure
7554-16-7 structure
Product Name:Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl-
CAS No:7554-16-7
MF:C34H50N4O2
MW:546.786408901215
CID:563061
PubChem ID:9394
Update Time:2025-04-19

Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl-
    • benzoquinonium
    • N,N'-((3,6-DIOXO-1,4-CYCLOHEXADIENE-1,4-DIYL)BIS(IMINO-3,1-PROPANEDIYL))BIS(N,N-DIETHYLBENZENEMETHANAMINIUM
    • Tocris-0424
    • 1,4-b-D-Xylan xylanohydrolase
    • 311-09-1 (di-Chloride)
    • Q27289827
    • benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium
    • DTXSID60997003
    • T91WJ82JOZ
    • Pentosanase
    • CHEBI:173301
    • benzoquinonium-dibromide
    • Benzenemethanaminium, N,N'-((3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl))bis(N,N-diethyl-
    • benzyl({3-[(4-{[3-(benzyldiethylazaniumyl)propyl]amino}-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]propyl})diethylazanium
    • BENZOQUINONIUM ION
    • E.C. 3.2.1.8
    • UNII-T91WJ82JOZ
    • BENZOQUINONIUM CATION
    • NCGC00024582-01
    • N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide)
    • SCHEMBL12648552
    • 9025-57-4
    • 7554-16-7
    • NCGC00163229-01
    • CHEMBL1358790
    • Inchi: 1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2
    • InChI Key: YERABYSOHUZTPQ-UHFFFAOYSA-P
    • SMILES: O=C1C=C(C(C=C1NCCC[N+](CC)(CC)CC1C=CC=CC=1)=O)NCCC[N+](CC)(CC)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 546.3937
  • Monoisotopic Mass: 546.39337685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 18
  • Complexity: 774
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd